molecular formula C8H8N2O4S2 B1435978 4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide CAS No. 105410-48-8

4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide

Cat. No. B1435978
M. Wt: 260.3 g/mol
InChI Key: NZKYGMSXZSNDRE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Scientific Research Applications

  • Scientific Field : Chemical Production

    • Application Summary : This compound is used as an intermediate in the production of Lornoxicam, an analgesic and anti-inflammatory agent .
    • Results or Outcomes : The outcome of this application is the production of Lornoxicam, a medication used for pain relief and inflammation .
  • Scientific Field : Molecular Diversity

    • Application Summary : A compound with a similar structure, 4-Hydroxy-2-quinolones, has been studied for its pharmaceutical and biological activities, making them valuable in drug research and development .
    • Methods of Application : The synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles have been discussed .
    • Results or Outcomes : Many of these heterocycles show unique biological activities .
  • Scientific Field : Chemical Synthesis
    • Application Summary : A compound with a similar structure, Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate, has been used in chemical synthesis .
    • Results or Outcomes : The outcome of this application is not specified in the source .
  • Scientific Field : Chemical Synthesis
    • Application Summary : A compound with a similar structure, Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate, has been used in chemical synthesis .
    • Results or Outcomes : The outcome of this application is not specified in the source .

properties

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S2/c1-10-5(8(9)12)6(11)7-4(2-3-15-7)16(10,13)14/h2-3,11H,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKYGMSXZSNDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Y25Lnd54SR

CAS RN

105410-48-8
Record name 2H-Thieno(2,3-E)-1,2-thiazine-3-carboxamide, 4-hydroxy-2-methyl-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105410488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-THIENO(2,3-E)-1,2-THIAZINE-3-CARBOXAMIDE, 4-HYDROXY-2-METHYL-, 1,1-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y25LND54SR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide
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4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide
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4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide
Reactant of Route 4
4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide
Reactant of Route 5
4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide
Reactant of Route 6
4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide

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